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Compound of Interest

Compound Name: (rac)-ZK-304709

Cat. No.: B611951 Get Quote

(rac)-ZK-304709 is a multi-targeted kinase inhibitor recognized for its potent inhibitory activity

against a specific set of cyclin-dependent kinases (CDKs) and vascular endothelial growth

factor receptors (VEGFRs). This guide provides a comparative analysis of the cross-reactivity

of (rac)-ZK-304709 with other kinases, presenting available quantitative data, detailed

experimental methodologies for kinase inhibition assays, and visual representations of the key

signaling pathways affected. This information is intended for researchers, scientists, and

professionals in the field of drug development to facilitate an objective evaluation of this

compound's selectivity and potential off-target effects.

Data Presentation: Kinase Inhibition Profile
While a comprehensive public screening of (rac)-ZK-304709 against a broad, unbiased panel

of kinases is not readily available in the literature, existing data confirms its activity against

several key kinases involved in cell cycle progression and angiogenesis. The compound is a

known inhibitor of CDK1, CDK2, CDK4, CDK7, and CDK9, as well as VEGFR1, VEGFR2,

VEGFR3, and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β)[1][2][3]. One study

noted an IC50 of 61 nM for ZK-304709, although the specific kinase target for this value was

not specified.

To provide a comparative context, the kinase selectivity profiles of two well-characterized multi-

kinase inhibitors, Sorafenib (BAY 43-9006) and Sunitinib (SU11248), which share some

overlapping targets with ZK-304709, are presented below. This allows for an indirect

comparison of the types of cross-reactivity profiles observed for compounds in this class.
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Kinase Target
Sorafenib (BAY 43-9006)
IC50 (nM)

Sunitinib (SU11248)
IC50/Ki (nM)

Primary Targets

Raf-1 6 - 12[4][5]

B-Raf 20[5]

VEGFR1 (Flt-1)

VEGFR2 (KDR/Flk-1) 90[5] 80 (IC50), 9 (Ki)[6]

VEGFR3 (Flt-4) 15[5]

PDGFRβ 20[5] 2 (IC50), 8 (Ki)[6]

c-Kit 58[5]

FLT3 57[5]
250 (WT), 50 (ITD), 30

(Asp835) (IC50)[6]

Off-Target Kinases

FGFR-1
>10-fold selective vs.

VEGFR2/PDGFRβ[6]

EGFR
>10-fold selective vs.

VEGFR2/PDGFRβ[6]

CDK2
>10-fold selective vs.

VEGFR2/PDGFRβ[6]

Met
>10-fold selective vs.

VEGFR2/PDGFRβ[6]

IGFR-1
>10-fold selective vs.

VEGFR2/PDGFRβ[6]

Abl
>10-fold selective vs.

VEGFR2/PDGFRβ[6]

Src
>10-fold selective vs.

VEGFR2/PDGFRβ[6]
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RET Potent Inhibition[7]

Note: This table is not an exhaustive list of all tested kinases but represents key targets and off-

targets discussed in the cited literature. The lack of comprehensive, publicly available

quantitative data for (rac)-ZK-304709 limits a direct, side-by-side comparison.

Additionally, (rac)-ZK-304709 has been reported to exhibit off-target activity against carbonic

anhydrases, which contributed to its failure in Phase I clinical trials due to issues with aqueous

solubility and high inter-patient variability[8].

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a

therapeutic agent or a research tool. A standard and robust method for this purpose is the in

vitro radiometric kinase assay. The following protocol provides a detailed methodology for

conducting such an assay, which is representative of the techniques used to generate kinase

inhibition data.

Protocol: In Vitro Radiometric Kinase Inhibition Assay
This protocol describes a filter-binding assay that measures the incorporation of a radiolabeled

phosphate from [γ-³²P]ATP into a specific substrate by a kinase.

Materials:

Kinase of interest (recombinant, purified)

Specific peptide or protein substrate for the kinase

(rac)-ZK-304709 or other test compounds dissolved in DMSO

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT,

0.1 mM EGTA)

ATP solution (unlabeled, stock concentration e.g., 10 mM)

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
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Stop solution (e.g., 75 mM phosphoric acid)

P81 phosphocellulose filter paper

Scintillation fluid

Scintillation counter

Microcentrifuge tubes, pipettes, and other standard laboratory equipment.

Procedure:

Preparation of Reagents:

Prepare a working solution of the kinase in kinase reaction buffer at a 2X final

concentration.

Prepare a working solution of the substrate in kinase reaction buffer at a 2X final

concentration.

Prepare serial dilutions of the test compound (e.g., (rac)-ZK-304709) in DMSO, and then

dilute further in kinase reaction buffer to achieve a 4X final concentration.

Prepare the ATP mixture by combining unlabeled ATP and [γ-³²P]ATP in kinase reaction

buffer to achieve a 4X final concentration. The final concentration of unlabeled ATP should

be at or near the Km of the kinase for ATP.

Kinase Reaction:

In a microcentrifuge tube, add 5 µL of the 4X test compound solution. For control

reactions, add 5 µL of buffer with DMSO.

Add 10 µL of the 2X kinase solution to each tube.

Add 10 µL of the 2X substrate solution to each tube.

Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.
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Initiate the kinase reaction by adding 5 µL of the 4X ATP mixture to each tube. The final

reaction volume will be 30 µL.

Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C. The reaction

time should be within the linear range of the kinase activity.

Stopping the Reaction and Spotting:

Terminate the reaction by adding 30 µL of the stop solution to each tube.

Spot 25 µL of each reaction mixture onto a pre-labeled P81 phosphocellulose filter paper

square.

Washing the Filters:

Wash the filter papers three times for 5 minutes each in a large volume of 0.75%

phosphoric acid to remove unincorporated [γ-³²P]ATP.

Perform a final wash with acetone to dry the filters.

Quantification:

Place the dried filter papers into scintillation vials.

Add an appropriate volume of scintillation fluid to each vial.

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

Calculate the percentage of kinase inhibition for each compound concentration relative to

the control (DMSO) reaction.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).
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Mandatory Visualization
To illustrate the biological context of (rac)-ZK-304709's activity, the following diagrams depict

the key signaling pathways targeted by this inhibitor.
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Click to download full resolution via product page

Caption: Workflow for a radiometric kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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